5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione

Physicochemical Properties Lipophilicity Lead Optimization

This 4,5-diaryl-1H-imidazole-2(3H)-thione provides a critical free –C=S group essential for iron-chelation-dependent 15-LOX inhibition (IC50 4.7 µM lost upon S-methylation). The N1-OCF3 substituent boosts lipophilicity and metabolic stability vs. non-fluorinated analogs, while the 5‑phenyl group maintains the aromatic interaction surface. With a lower molecular weight (336.3 Da) and predicted lower logP than the 5-(4‑bromophenyl) analog, it offers a favorable ligand-efficiency starting point for lead optimization. Researchers targeting 15-LOX in cancer or atherosclerosis, DBH inhibition, or melanogenesis (tyrosinase inhibition with low cytotoxicity) should prioritize this scaffold over S‑alkylated or des‑phenyl derivatives.

Molecular Formula C16H11F3N2OS
Molecular Weight 336.33
CAS No. 1105190-24-6
Cat. No. B2454668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione
CAS1105190-24-6
Molecular FormulaC16H11F3N2OS
Molecular Weight336.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H11F3N2OS/c17-16(18,19)22-13-8-6-12(7-9-13)21-14(10-20-15(21)23)11-4-2-1-3-5-11/h1-10H,(H,20,23)
InChIKeyPCLAMISGDAOMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-24-6): Structural Identity and Physicochemical Baseline for Procurement Evaluation


5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-24-6, molecular formula C16H11F3N2OS, molecular weight 336.3 g/mol) is a heterocyclic small molecule belonging to the 4,5-diaryl-1H-imidazole-2(3H)-thione class . The compound integrates an imidazole-2-thione core, an N1-(4-trifluoromethoxyphenyl) substituent, and a C5-phenyl group. This scaffold is associated with dopamine β-hydroxylase (DBH) inhibition, 15-lipoxygenase (15-LOX) inhibition, and tyrosinase inhibition in related analogs, as documented in peer-reviewed literature and patents [1][2]. The compound is commercially available from multiple suppliers at purities ≥95% for research use .

Why a Generic Imidazole-2-thione Cannot Substitute for 5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione


Substitution with a generic imidazole-2-thione is not scientifically justified because the specific combination of the 5-phenyl and N1-(4-trifluoromethoxyphenyl) substituents on the imidazole-2-thione core dictates lipophilicity, metabolic stability, target engagement, and synthetic derivatizability. The free thione (–C=S) group at the 2-position is essential for iron-chelation-based 15-LOX inhibition, and methylation of this group abolishes activity (IC50 drop from 4.7 μM to >250 μM) [1]. The 5-phenyl group provides a critical aromatic interaction surface and distinguishes the compound from des-phenyl analogs lacking this pharmacophoric element . The N1-OCF3 group enhances lipophilicity and metabolic stability relative to non-fluorinated congeners, as demonstrated in fluorinated lepidiline analogs where OCF3 substitution amplified cytotoxic potency [2]. These structure-activity dependencies mean that replacement with an analog bearing different substituents—even within the same imidazole-2-thione class—will produce a compound with a different pharmacological and physicochemical profile.

Quantitative Differentiation Evidence for 5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione vs. Closest Analogs


Physicochemical Differentiation vs. 5-(4-Bromophenyl) Analog: Molecular Weight, Lipophilicity, and Procurement Implications

A computed property comparison between the target compound and its closest commercially available analog, 5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-01-9), reveals a substantial molecular weight advantage for the target. The 5-phenyl analog has a molecular weight of 336.3 g/mol , whereas the 5-(4-bromophenyl) analog has a molecular weight of 415.23 g/mol , a difference of approximately 79 Da. The bromophenyl analog has a computed logP of 5.40 , which exceeds typical drug-like thresholds and is associated with higher lipophilicity-driven promiscuity and poorer solubility. While an experimental logP for the target compound is not publicly available, the absence of the heavy bromine atom and the lower molecular weight predict a lower logP and more favorable physicochemical profile for oral bioavailability and reduced non-specific binding [1].

Physicochemical Properties Lipophilicity Lead Optimization Procurement

15-Lipoxygenase Inhibition: Critical Role of the Free Thione Group Established by Intra-Class SAR

Although the target compound itself has not been directly tested in the published 15-LOX assay, the 4,5-diaryl-1H-imidazole-2(3H)-thione class has been systematically evaluated for 15-LOX inhibition. The most potent compound in this study, Compound 11, exhibited an IC50 of 4.7 μM against soybean 15-LOX [1]. Critically, methylation of the thione sulfur (C=S → C–SCH3) in the matched-pair Compound 14 eliminated activity entirely (IC50 > 250 μM), representing a >53-fold loss in potency [1]. This demonstrates that the free thione group, as present in the target compound, is an essential pharmacophoric element for 15-LOX inhibition. The target compound retains this free thione, unlike S-alkylated derivatives or imidazole-2-one analogs (C=O replacing C=S), which are predicted to be inactive against this target based on the class SAR [1].

15-Lipoxygenase Iron Chelation Inflammation Structure-Activity Relationship

Tyrosinase Inhibition Patent Coverage: Structural Eligibility Confirmed for Pigmentation Disorder Research

The target compound falls within the generic scope of US Patent 8,119,674 (and related family members RU-2009148786-A, RU-2009148791-A), which claims 4-phenylimidazole-2-thione compounds as tyrosinase inhibitors for pharmaceutical and cosmetic applications [1]. The patent explicitly lists 'trifluoromethoxy' as an allowed substituent at the R1/R2 positions of the phenyl ring [1]. The patent further states that the claimed 4-phenylimidazole-2-thiones exhibit 'very good inhibitory activity for the enzyme tyrosinase and a very low cytotoxicity' compared to phenol/catechol-based inhibitors, which are known to be cytotoxic due to quinone formation [1]. While the target compound's specific IC50 against tyrosinase is not publicly disclosed, its structural eligibility under the patent claims provides a documented rationale for its selection over non-phenylimidazole-2-thione tyrosinase inhibitors that lack this favorable cytotoxicity profile.

Tyrosinase Inhibition Melanogenesis Pigmentation Disorders Cosmetic Research

Fluorine-Mediated Amplification of Cytotoxic Potency: Class-Level Evidence from Fluorinated Lepidiline Analogs

A 2022 study on fluorinated analogues of lepidilines A and C demonstrated that the introduction of fluoroalkoxy substituents (specifically F, CF3, or OCF3) amplifies cytotoxic properties of imidazolium salts and related imidazole derivatives [1]. In the context of the target compound, the N1-(4-trifluoromethoxy)phenyl group is predicted to confer enhanced cytotoxic potency relative to non-fluorinated 4,5-diphenyl-1H-imidazole-2(3H)-thione analogs. The study reported that all compounds lacked antiviral activity at non-toxic concentrations, establishing selectivity for anticancer over antiviral applications [1]. Additionally, a related 2021 study on lepidiline analogues and 4,5-diphenyl imidazole-2-thiones demonstrated cytotoxic activity against HL-60 and MCF-7 cell lines, with the imidazole-2-thione derivatives showing slightly different potency profiles compared to the imidazolium salt forms [2], indicating that the neutral thione form (as in the target compound) represents a distinct pharmacological entity.

Anticancer Activity Fluorine Chemistry Cytotoxicity Lepidilines

Dopamine β-Hydroxylase (DBH) Inhibition: Target Class Engagement Validated by Pioneering Multisubstrate Inhibitor Studies

The 1-phenylimidazole-2-thione chemotype was established as a novel class of 'multisubstrate' inhibitors of dopamine β-hydroxylase (DBH) by Kruse et al. in a foundational 1986 study [1]. The study demonstrated that 1-(phenylalkyl)imidazole-2-thiones function as competitive inhibitors by simultaneously occupying the substrate (dopamine) binding site and the cofactor (ascorbate) binding domain of DBH [1]. Subsequent work by the same group established structure-activity relationships showing that varying the bridging chain length between the phenyl ring (dopamine mimic) and the imidazole-2-thione group (oxygen mimic) modulates inhibitory potency and defines the optimal intersite distance in the DBH active site [2]. The target compound, with its directly attached N1-phenyl group (zero-atom bridge), represents the most conformationally constrained member of this series and is predicted to exhibit DBH inhibitory activity. This mechanism has been exploited clinically with nepicastat, a structurally related 1,3-dihydroimidazole-2-thione DBH inhibitor [3].

Dopamine Beta-Hydroxylase Cardiovascular Disease Hypertension Enzyme Inhibition

Priority Application Scenarios for 5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione Based on Documented Evidence


Lead Compound for 15-Lipoxygenase Inhibitor Development in Inflammatory Disease Research

The free thione group of the target compound is predicted to chelate the non-heme iron in the 15-LOX active site, a mechanism validated by the class SAR showing >53-fold potency loss upon S-methylation (IC50 4.7 μM → >250 μM) [1]. Researchers investigating 15-LOX as a target in cancer, atherosclerosis, or chronic obstructive pulmonary disease should prioritize this compound over S-alkylated imidazole-2-thione derivatives or imidazole-2-one analogs, which lack the critical iron-chelating thione functionality [1]. The soybean 15-LOX assay provides an accessible and validated primary screen for this chemotype [1].

Non-Cytotoxic Tyrosinase Inhibitor for Pigmentation Disorder and Cosmetic Research

The compound is encompassed by US Patent 8,119,674 claiming 4-phenylimidazole-2-thiones as tyrosinase inhibitors with 'very good inhibitory activity' and 'very low cytotoxicity,' in contrast to phenol/catechol-based inhibitors associated with melanocyte toxicity [2]. This makes it suitable for programs developing skin-lightening agents or studying melanogenesis without the confounding factor of cytotoxicity-driven depigmentation. The OCF3 substituent may further modulate potency and skin penetration properties compared to unsubstituted phenyl analogs [2].

Chemical Probe for Dopamine β-Hydroxylase (DBH) Mechanistic Studies

The 1-phenylimidazole-2-thione core of the target compound corresponds to the pharmacophore defined by Kruse et al. for multisubstrate DBH inhibition, where the phenyl group mimics dopamine and the imidazole-2-thione mimics molecular oxygen [3]. This compound can serve as a tool for probing intersite distances in the DBH active site and for benchmarking against clinically relevant DBH inhibitors such as nepicastat [4]. Its conformational rigidity (direct N1-phenyl attachment with zero-atom bridge) distinguishes it from flexible-chain analogs and may provide insights into the optimal geometry for DBH inhibition [3].

Scaffold for Anticancer Lead Optimization Leveraging Fluorine-Mediated Potency Enhancement

The presence of the OCF3 group on the target compound aligns with the documented amplification of cytotoxicity by fluorine-containing substituents in imidazole-based compounds [5]. The compound can be used as a starting point for structure-activity relationship studies against cancer cell lines (e.g., HL-60, MCF-7) where 4,5-diphenyl imidazole-2-thiones have shown activity [6]. Its lower molecular weight (336.3 Da) and predicted lower logP compared to the 5-(4-bromophenyl) analog (415.2 Da, logP 5.4) provide a more favorable starting point for lead optimization in terms of ligand efficiency metrics.

Quote Request

Request a Quote for 5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.